molecular formula C20H26 B8580229 2,5-Dimethyl-2,5-diphenylhexane CAS No. 17648-05-4

2,5-Dimethyl-2,5-diphenylhexane

Cat. No. B8580229
Key on ui cas rn: 17648-05-4
M. Wt: 266.4 g/mol
InChI Key: LVJSKCGXEVPUCH-UHFFFAOYSA-N
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Patent
US07538243B2

Procedure details

A convenient synthesis into 3,3-dimethyl indan-1-one is via the acid catalysed cyclisation of phenylisobutyric acid. The phenylisobutyric acid may be prepared by reaction of neophylchloride with magnesium followed by carbon dioxide under known conditions. Typically, one obtains phenylisobutyric acid in admixture with an unwanted coupling product 2,5-dimethyl-2,5-diphenyl hexane.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three
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0 (± 1) mol
Type
reactant
Reaction Step Three
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0 (± 1) mol
Type
reactant
Reaction Step Three
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0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:12])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4](=O)[CH2:3]1.[C:13]1([C:19]([CH3:24])([CH3:23])[C:20]([OH:22])=[O:21])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.[CH2:25](Cl)[C:26]([C:29]1[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=1)(C)[CH3:27].[Mg].C(=O)=O>>[C:13]1([C:19]([CH3:24])([CH3:23])[C:20]([OH:22])=[O:21])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.[CH3:25][C:26]([C:29]1[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=1)([CH2:4][CH2:3][C:2]([CH3:1])([C:10]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)[CH3:12])[CH3:27]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(CC(C2=CC=CC=C12)=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C(C(=O)O)(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C(C(=O)O)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)(C)C1=CC=CC=C1)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mg]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(C(=O)O)(C)C
Name
Type
product
Smiles
CC(C)(CCC(C)(C1=CC=CC=C1)C)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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